Cas no 896675-83-5 (N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic benzothiazole derivative with potential applications in medicinal chemistry and drug development. Its structure incorporates a chloro-methyl-substituted benzothiazole core linked to a piperidine-sulfonyl benzamide moiety, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound’s distinct functional groups enhance binding affinity and selectivity, making it a candidate for targeting specific enzymatic pathways. Its sulfonamide component may contribute to improved solubility and metabolic stability. This molecule is of interest for researchers exploring novel therapeutic agents, particularly in oncology or infectious disease, due to its hybrid pharmacophore design and potential for structure-activity optimization.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide structure
896675-83-5 structure
商品名:N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS番号:896675-83-5
MF:C20H20ClN3O3S2
メガワット:449.974101066589
CID:6025114
PubChem ID:5070957

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
    • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
    • Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-(1-piperidinylsulfonyl)-
    • 896675-83-5
    • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
    • AKOS024586146
    • F0600-0719
    • インチ: 1S/C20H20ClN3O3S2/c1-13-5-10-16(21)18-17(13)22-20(28-18)23-19(25)14-6-8-15(9-7-14)29(26,27)24-11-3-2-4-12-24/h5-10H,2-4,11-12H2,1H3,(H,22,23,25)
    • InChIKey: GVLJDIUROQXRRP-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=C(C)C=CC(Cl)=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 449.0634615g/mol
  • どういたいしつりょう: 449.0634615g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 688
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 116Ų

じっけんとくせい

  • 密度みつど: 1.457±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 7.99±0.70(Predicted)

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0600-0719-4mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0600-0719-75mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0600-0719-40mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0600-0719-50mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0600-0719-5μmol
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0600-0719-20mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0600-0719-5mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0600-0719-10mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0600-0719-15mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0600-0719-30mg
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
896675-83-5 90%+
30mg
$119.0 2023-05-17

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide 関連文献

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamideに関する追加情報

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide: A Comprehensive Overview

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS No. 896675-83-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide make it a promising candidate for further research and development in the pharmaceutical industry.

The chemical structure of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is characterized by a benzothiazole ring system substituted with a chloro and methyl group at positions 7 and 4, respectively. The piperidine sulfonyl moiety attached to the benzene ring adds to the compound's complexity and contributes to its pharmacological profile. The combination of these functional groups results in a molecule with potential interactions with various biological targets.

Recent studies have highlighted the multifaceted biological activities of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide. One notable area of research is its anticancer properties. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

In addition to its anticancer potential, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide has also been investigated for its antimicrobial properties. Studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial effects is thought to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic processes.

The pharmacokinetic properties of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide have been evaluated in preclinical models. Results indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It has been shown to have good oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent.

Toxicity studies have also been conducted to assess the safety profile of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide. In animal models, this compound has shown low toxicity at therapeutic doses. However, as with any new drug candidate, further studies are necessary to fully understand its safety profile in humans.

The potential therapeutic applications of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methyl- span>1, span>3- span>benzothiazol- span>2- span>yl)< /spa>n)-/sp an)< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an c lass="< sp an 4-(/sp an)p ip er idine-/sp an)1-/sp ans ulf on yl)/sp ans b enza mide /sp ans h as t he po ten tial t o ad dr ess u np me t me dica l ne eds i n v ar ious d ise as e s et tin gs. T he co mp ou nd's u ni qu e s tr uc tu re a nd mu lt if ac et ed b io lo gi ca l ac ti vi ti es m ak e i t a va lu ab le t oo ls fo r sc ie nt if ic re se ar ch a nd d ru g d ev el op me nt. p> < p>I n co nc lu si on , N -( 7 - ch lo ro - 4 - me th yl - 1 , 3 - be nz ot hi az ol - 2 - yl ) - 4 -( pi pe ri di ne - 1 - su lf on yl ) be nz am id e ( C AS No . 896675 - 83 - 5 ) i s a no ta bl e co mp ou nd w it h si gn if ic ant po te nt ia ls i n t he fi el ds o f m ed ic al ch em is try a nd ph ar ma ce ut ic al re se ar ch . F ur th er st ud ie s w il l co nt in ue t o u ni fo ld i ts fu ll th er ap eu tic po te nt ia ls , op en in g u p ne w ho ri zo ns fo r t he tr ea tm en t o f va ri ou s di se as es . p> article > re so ns e >

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